(4-nitrophenyl)methyl 1-(benzenesulfonyl)piperidine-4-carboxylate
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Overview
Description
- “(4-nitrophenyl)methyl 1-(benzenesulfonyl)piperidine-4-carboxylate” is a chemical compound with the following structure:
C13H17NO4S
. - It consists of a piperidine ring (a six-membered nitrogen-containing ring) with a 4-nitrophenylmethyl group attached to the nitrogen atom and a benzenesulfonyl group attached to the piperidine carbon.
- The compound’s molecular weight is approximately 283.35 g/mol.
- It is commonly used in pharmaceutical and chemical research due to its interesting properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route is the reaction between 4-nitrobenzyl chloride and piperidine-4-carboxylic acid, followed by benzenesulfonylation.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and reagents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Sodium borohydride (NaBH₄) is often used for reduction.
Major Products: The major product of reduction is 4-aminophenylmethyl piperidine-4-carboxylate.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity.
Medicine: May have applications in drug discovery.
Industry: Used in the development of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- In drug discovery, it may interact with specific molecular targets (enzymes, receptors, etc.) to exert its effects.
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- While direct analogs of this compound are limited, we can compare it to related structures:
4-Nitrobenzyl chloride: Similar in terms of the 4-nitrophenylmethyl group.
Piperidine derivatives: Compare reactivity and pharmacological properties.
Properties
Molecular Formula |
C19H20N2O6S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 1-(benzenesulfonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C19H20N2O6S/c22-19(27-14-15-6-8-17(9-7-15)21(23)24)16-10-12-20(13-11-16)28(25,26)18-4-2-1-3-5-18/h1-9,16H,10-14H2 |
InChI Key |
GNVGMDBDVQJTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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